molecular formula C21H23N3O3 B277082 N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Katalognummer B277082
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: JRTPKBRDKHFRAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. DMXAA is known to exhibit potent anti-tumor activity and has shown promise as a potential treatment for various types of cancer.

Wirkmechanismus

The mechanism of action of DMXAA is not fully understood, but it is known to activate the immune system to attack cancer cells. DMXAA works by inducing the production of cytokines, which are signaling molecules that play a key role in immune system function. Specifically, DMXAA activates the production of tumor necrosis factor-alpha (TNF-α), which is a cytokine that is known to induce tumor cell death. DMXAA also activates the production of interferon-alpha (IFN-α), which is a cytokine that is known to enhance the activity of immune cells.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. DMXAA has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can damage cancer cells. DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor. DMXAA has also been shown to inhibit the growth of blood vessels in tumors, which can limit the tumor's ability to grow and spread.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages for lab experiments. It is a well-established compound that is widely available in the literature. DMXAA has been extensively studied in preclinical models of cancer, which makes it an attractive candidate for further research. DMXAA has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, DMXAA has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. DMXAA has also been shown to have variable efficacy in different types of cancer, which can make it difficult to generalize its effects.

Zukünftige Richtungen

There are several future directions for research on DMXAA. One direction is to further investigate its mechanism of action and its effects on the immune system. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. DMXAA has also been shown to have potential as a treatment for viral infections, so further research in this area could be valuable. Finally, there is a need for clinical trials to investigate the safety and efficacy of DMXAA in humans.

Synthesemethoden

The synthesis of DMXAA involves several steps, starting with the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,5-dimethylphenylamine. The resulting product is then reacted with butanoyl chloride to yield DMXAA. The synthesis of DMXAA has been well-established and is widely available in the literature.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including mouse and rat models of cancer. DMXAA works by activating the immune system to attack cancer cells, which makes it an attractive candidate for cancer immunotherapy. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.

Eigenschaften

Molekularformel

C21H23N3O3

Molekulargewicht

365.4 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H23N3O3/c1-14-11-15(2)13-17(12-14)22-19(25)5-4-6-20-23-21(24-27-20)16-7-9-18(26-3)10-8-16/h7-13H,4-6H2,1-3H3,(H,22,25)

InChI-Schlüssel

JRTPKBRDKHFRAA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Kanonische SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.